molecular formula C11H16Cl2N4 B3088451 2-(4-Aminopiperidin-1-yl)nicotinonitrile dihydrochloride CAS No. 1185301-82-9

2-(4-Aminopiperidin-1-yl)nicotinonitrile dihydrochloride

Cat. No.: B3088451
CAS No.: 1185301-82-9
M. Wt: 275.17
InChI Key: RCLXJRPPISPFAA-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)nicotinonitrile dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N4. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its high purity and stability, making it a valuable tool for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)nicotinonitrile dihydrochloride typically involves the reaction of 4-aminopiperidine with nicotinonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and high efficiency. The compound is then purified through crystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)nicotinonitrile dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

2-(4-Aminopiperidin-1-yl)nicotinonitrile dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and studies involving protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a tool in drug discovery.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)nicotinonitrile dihydrochloride involves its interaction with specific molecular targets. The compound binds to proteins or enzymes, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminopiperidin-1-yl)nicotinonitrile
  • 4-Aminopiperidine
  • Nicotinonitrile

Uniqueness

2-(4-Aminopiperidin-1-yl)nicotinonitrile dihydrochloride is unique due to its high stability and purity, making it suitable for precise scientific research. Its ability to undergo various chemical reactions and its wide range of applications further distinguish it from similar compounds .

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)pyridine-3-carbonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.2ClH/c12-8-9-2-1-5-14-11(9)15-6-3-10(13)4-7-15;;/h1-2,5,10H,3-4,6-7,13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLXJRPPISPFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=C(C=CC=N2)C#N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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